molecular formula C6H4BClFNO4 B6279412 (4-chloro-2-fluoro-5-nitrophenyl)boronic acid CAS No. 325786-13-8

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid

Cat. No. B6279412
CAS RN: 325786-13-8
M. Wt: 219.4
InChI Key:
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Description

“(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” is a type of organoboron compound. It has the empirical formula C6H5BClFO2 and a molecular weight of 174.37 . It is a relatively stable, readily prepared, and generally environmentally benign reagent .


Synthesis Analysis

The synthesis of boronic acids like “(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” often involves Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses exceptionally mild and functional group tolerant reaction conditions . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .


Molecular Structure Analysis

The molecular structure of “(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” is characterized by the presence of a boron atom bonded to an oxygen atom (forming a boronic acid group), a chlorine atom, and a fluorine atom .


Chemical Reactions Analysis

“(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” can participate in various chemical reactions. For instance, it can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It can also undergo catalytic protodeboronation .


Physical And Chemical Properties Analysis

“(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” is a solid substance . It is a relatively stable compound that is readily prepared .

Mechanism of Action

The mechanism of action of “(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” in chemical reactions often involves transmetalation, a process where formally nucleophilic organic groups are transferred from boron to palladium .

Safety and Hazards

Handling “(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” requires caution. It is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the hazard classification . Precautionary measures include avoiding inhalation, contact with skin or eyes, and ingestion .

Future Directions

The future directions for “(4-chloro-2-fluoro-5-nitrophenyl)boronic acid” could involve its use in the synthesis of novel biologically active compounds . Its potential applications in various chemical reactions and its role in the Suzuki–Miyaura coupling make it a valuable reagent in organic synthesis .

properties

{ "Design of the Synthesis Pathway": "The synthesis of (4-chloro-2-fluoro-5-nitrophenyl)boronic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, followed by the final coupling reaction to form the target compound.", "Starting Materials": [ "4-chloro-2-fluoro-5-nitrophenol", "boronic acid", "potassium carbonate", "dichloromethane", "dimethylformamide", "N,N-dimethylacetamide", "triethylamine", "acetic anhydride", "sodium hydroxide", "hydrochloric acid", "water" ], "Reaction": [ "Step 1: Protection of the phenol group by reacting 4-chloro-2-fluoro-5-nitrophenol with acetic anhydride in the presence of sodium hydroxide to form the acetylated intermediate.", "Step 2: Nitration of the acetylated intermediate using a mixture of nitric and sulfuric acids to form the 4-chloro-2-fluoro-5-nitroacetophenone intermediate.", "Step 3: Reduction of the nitro group in the 4-chloro-2-fluoro-5-nitroacetophenone intermediate using a reducing agent such as sodium dithionite to form the 4-chloro-2-fluoro-5-aminoacetophenone intermediate.", "Step 4: Protection of the amine group in the 4-chloro-2-fluoro-5-aminoacetophenone intermediate by reacting with acetic anhydride in the presence of triethylamine to form the N-acetylated intermediate.", "Step 5: Boronic acid coupling reaction by reacting the N-acetylated intermediate with boronic acid in the presence of potassium carbonate and palladium catalyst in a solvent mixture of dichloromethane and N,N-dimethylacetamide to form the final product, (4-chloro-2-fluoro-5-nitrophenyl)boronic acid." ] }

CAS RN

325786-13-8

Product Name

(4-chloro-2-fluoro-5-nitrophenyl)boronic acid

Molecular Formula

C6H4BClFNO4

Molecular Weight

219.4

Purity

91

Origin of Product

United States

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